molecular formula C12H14N4O2S B5951674 2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol

2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol

Cat. No.: B5951674
M. Wt: 278.33 g/mol
InChI Key: LCQICZXAEPFXOF-RIYZIHGNSA-N
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Description

2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol is a complex organic compound that features a triazole ring, a methoxybenzylidene group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of natural catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of strong bases or acids as catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol stands out due to its unique combination of a triazole ring and a thioether linkage. This structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-18-11-4-2-10(3-5-11)8-14-16-9-13-15-12(16)19-7-6-17/h2-5,8-9,17H,6-7H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQICZXAEPFXOF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=NN=C2SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=NN=C2SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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